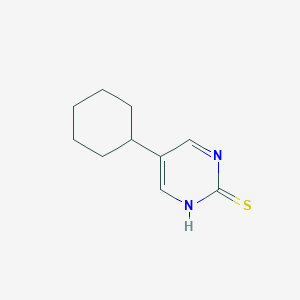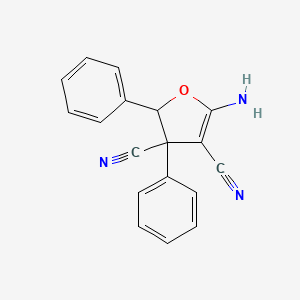
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of dihydrofuran derivatives, which are characterized by a furan ring with two hydrogen atoms replaced by other substituents. The presence of amino and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diamino derivatives.
Applications De Recherche Scientifique
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding pockets and exert its effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 5-Phenyl-4-phenylsulfonyl-2,3-dihydrofuran derivatives
- 2,3-Dihydro-5-methylfuran derivatives
Uniqueness
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and cyano groups, along with the dihydrofuran ring, makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
94556-73-7 |
|---|---|
Formule moléculaire |
C18H13N3O |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
5-amino-2,3-diphenyl-2H-furan-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-11-15-17(21)22-16(13-7-3-1-4-8-13)18(15,12-20)14-9-5-2-6-10-14/h1-10,16H,21H2 |
Clé InChI |
MOIUMFHCUSCVAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=C(O2)N)C#N)(C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



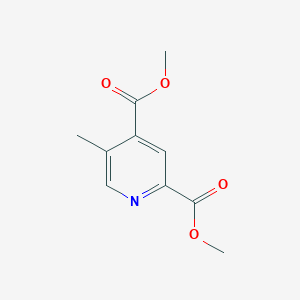
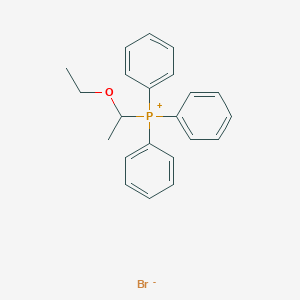
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
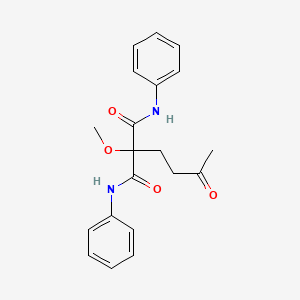
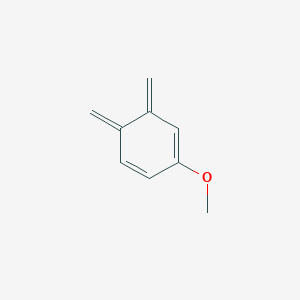
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)


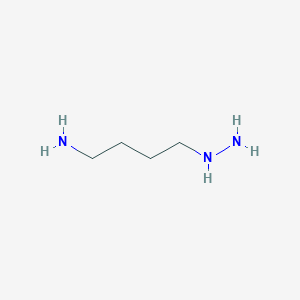

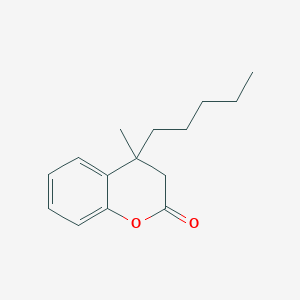
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
